molecular formula C21H23FN6O B2645224 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2097890-54-3

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2645224
CAS No.: 2097890-54-3
M. Wt: 394.454
InChI Key: VNYRRNVIAUTWEY-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazoline core, a pyrazole ring, and a fluorophenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: Starting with a suitable precursor such as 2-aminobenzamide, the quinazoline core is synthesized through cyclization reactions involving reagents like formic acid or acetic anhydride.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions using dimethylamine.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed through condensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Coupling with the Fluorophenyl Group: The final step involves coupling the synthesized quinazoline and pyrazole intermediates with a fluorophenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.

    Reduction: Reduction reactions can target the quinazoline core, converting it to tetrahydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests possible interactions with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic potential. It may exhibit activity against various diseases due to its ability to interact with specific molecular targets.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the fluorophenyl group.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core and pyrazole ring can bind to active sites, inhibiting or modulating the activity of these targets. The fluorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-phenyl-1-methyl-1H-pyrazole-5-carboxamide: Lacks the fluorine atom, which may affect its binding affinity and reactivity.

    N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and biological activity.

Uniqueness

The presence of the fluorophenyl group in N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide makes it unique compared to similar compounds. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable candidate for further research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O/c1-27(2)21-23-12-14-10-16(8-9-17(14)25-21)24-20(29)19-11-18(26-28(19)3)13-4-6-15(22)7-5-13/h4-7,11-12,16H,8-10H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYRRNVIAUTWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3CCC4=NC(=NC=C4C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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